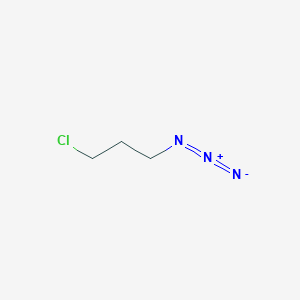![molecular formula C12H12N2 B14619142 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- CAS No. 58491-41-1](/img/structure/B14619142.png)
1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-: is a heterocyclic compound that belongs to the pyrroloisoquinoline family. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The structure of 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- consists of a fused pyrrole and isoquinoline ring system, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- can be achieved through several synthetic routes. One common method involves the Fischer cyclization of isoquinolylhydrazones of ethyl pyruvate and aliphatic or aromatic ketones with zinc chloride. This method allows for the formation of the pyrroloisoquinoline core structure .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to increase yield and purity. For example, the cyclization of isoquinolylhydrazones can be carried out using various catalysts such as zinc chloride, mineral acids, polyphosphoric acid, and a mixture of acetic and sulfuric acids . The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- undergoes several types of chemical reactions, including electrophilic substitution reactions such as the Mannich and Vilsmeier reactions, and diazo coupling .
Common Reagents and Conditions:
Mannich Reaction: Typically involves formaldehyde and a secondary amine.
Vilsmeier Reaction: Utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Diazo Coupling: Involves diazonium salts and aromatic compounds.
Major Products: The major products formed from these reactions include various substituted derivatives of the pyrroloisoquinoline core, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for designing drugs with specific biological activities .
Industry: In the industrial sector, 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- can be used in the production of advanced materials, including polymers and dyes, due to its stable and reactive nature .
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific functional groups attached to the pyrroloisoquinoline core .
Vergleich Mit ähnlichen Verbindungen
Indole: Shares a similar fused ring structure but lacks the isoquinoline component.
Quinoline: Contains a fused benzene and pyridine ring but differs in the position of nitrogen atoms.
Pyrroloquinoline: Similar in structure but with different substitution patterns.
Uniqueness: 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- is unique due to its specific ring fusion and substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
58491-41-1 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
6-methyl-8,9-dihydro-1H-pyrrolo[2,3-f]isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-8-10-3-2-9-4-6-14-12(9)11(10)5-7-13-8/h2-4,6,14H,5,7H2,1H3 |
InChI-Schlüssel |
SEJYDMBVQFVYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCC2=C1C=CC3=C2NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


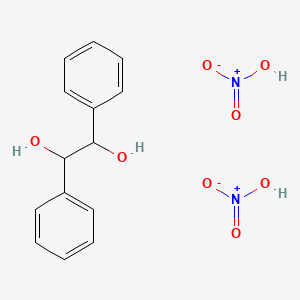

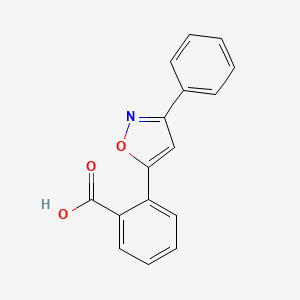
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)

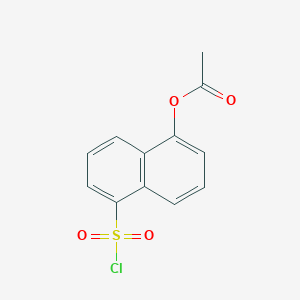
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)


![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
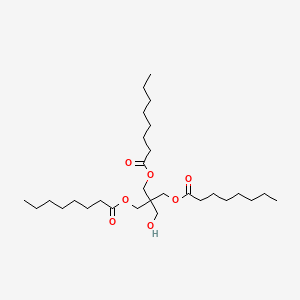
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
